Cas no 96524-70-8 (Methyl 2-(4-formylphenyl)acetate)

Methyl 2-(4-formylphenyl)acetate is a versatile aromatic ester compound featuring both an aldehyde and an ester functional group. Its molecular structure, comprising a formylphenyl moiety linked to a methyl acetate group, makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde group offers reactivity for condensation or nucleophilic addition reactions, while the ester functionality allows for further derivatization. This compound is characterized by its high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure facilitates precise modifications, making it a preferred choice for researchers and industrial chemists.
Methyl 2-(4-formylphenyl)acetate structure
96524-70-8 structure
Product name:Methyl 2-(4-formylphenyl)acetate
CAS No:96524-70-8
MF:C10H10O3
MW:178.184603214264
MDL:MFCD17018734
CID:1012028
PubChem ID:19363032

Methyl 2-(4-formylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-formylphenyl)acetate
    • Methyl(p-​formylphenyl)​acetate
    • acetate
    • (4-Formylphenyl)acetic acid methyl ester
    • Methyl (4-formylphenyl)acetate
    • Methyl (p-formylphenyl)acetate
    • Methyl(p-formylphenyl)acetate
    • Benzeneacetic acid, 4-formyl-, methyl ester
    • AK116482
    • methyl(4-formylphenyl)acetate
    • YPJYQGMVBYQTTA-UHFFFAOYSA-N
    • CL9157
    • 4-formylphenylacetic acid methyl ester
    • 4-Formylbenzeneacetic acid methyl ester
    • OR313093
    • (4-formyl-phenyl)-acetic acid methyl
    • Methyl 4-formylbenzeneacetate (ACI)
    • Methyl 2-(4-formylphenyl)acetate;Methyl(p-formylphenyl)acetate;Methyl (4-formylphenyl)acetate
    • DS-4655
    • 4-Formylbenzeneacetic acid methyl este
    • Methyl 4-formylphenylacetate
    • CS-W019639
    • AKOS016010393
    • SCHEMBL645184
    • MFCD17018734
    • 96524-70-8
    • Z1255502340
    • Methyl2-(4-formylphenyl)acetate
    • BCP31443
    • SY113262
    • EN300-2131511
    • (4-formyl-phenyl)-acetic acid methyl ester
    • MDL: MFCD17018734
    • Inchi: 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3
    • InChI Key: YPJYQGMVBYQTTA-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(CC(OC)=O)=CC=1

Computed Properties

  • Exact Mass: 178.062994g/mol
  • Surface Charge: 0
  • XLogP3: 1.3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 178.062994g/mol
  • Monoisotopic Mass: 178.062994g/mol
  • Topological Polar Surface Area: 43.4Ų
  • Heavy Atom Count: 13
  • Complexity: 181
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.157
  • Boiling Point: 285 ºC
  • Flash Point: 124 ºC

Methyl 2-(4-formylphenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D917269-10g
Methyl (4-Formylphenyl)acetate
96524-70-8 98%
10g
$530 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EU036-20g
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
20g
5262.0CNY 2021-07-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062196-1g
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
1g
¥140.00 2024-04-23
Enamine
EN300-2131511-0.5g
methyl 2-(4-formylphenyl)acetate
96524-70-8 95%
0.5g
$61.0 2023-09-16
Enamine
EN300-2131511-2.5g
methyl 2-(4-formylphenyl)acetate
96524-70-8 95%
2.5g
$128.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062196-250mg
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
250mg
¥74.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062196-10g
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
10g
¥763.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062196-25g
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
25g
¥2184.00 2024-04-23
eNovation Chemicals LLC
D961333-25g
Benzeneacetic acid, 4-formyl-, methyl ester
96524-70-8 98%
25g
$220 2024-06-06
Ambeed
A197021-250mg
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
250mg
$18.0 2025-03-05

Methyl 2-(4-formylphenyl)acetate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; Zaringhadam, Parisa; Sahamieh, Reza Zarei, Tetrahedron Letters, 2006, 47(12), 1965-1968

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  16 h, rt; 6 h, 55 °C
Reference
Preparation of substituted tricyclic compounds with activity towards EP1 receptors
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Solvents: Acetonitrile ;  3 h, rt
Reference
Preparation of oxadiazolone derivatives for use as transient receptor potential channel inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  1 h, rt
Reference
Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction
Richter, Sven C. ; Oestreich, Martin, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Solvents: Acetonitrile ,  Toluene ;  5 h, 0 - 25 °C
Reference
Preparation of purine derivatives as TLR7 agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Purine derivatives
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Preparation of benzophenone derivatives as AP-1 inhibitors for treatment of arthritis
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Methanol ;  18 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  18 h, rt
Reference
Preparation of aminohydroxyethylbenzothiazolones as β2 adrenoreceptor agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hexamethylenetetramine Solvents: Acetic acid ,  Water
Reference
Formation of heptafulvene in reactions of [(methoxycarbonyl)methyl]phenylcarbene in the gas phases
Tomioka, Hideo; Taketsuji, Kohji, Journal of Organic Chemistry, 1993, 58(16), 4196-7

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ,  Water ;  2 h, rt; 1 h, rt
1.3 Reagents: Sodium bicarbonate
Reference
Preparation of imidazole-based anticancer agents and derivatives thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  cooled; 42 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  18 h, rt
Reference
Preparation of compounds having muscarinic receptor antagonist and β2 adrenergic receptor agonist activity
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Preparation of 2-(naphthyloxymethyl)quinolines having leukotriene-antagonistic action
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ;  0 °C; 3 h, 65 °C
Reference
Preparation of spirooxindole derivatives for use as AMPK activators
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of adenine derivatives as TLR7 agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Ortho-(mono-substituted amino)phenylimines
, European Patent Organization, , ,

Methyl 2-(4-formylphenyl)acetate Raw materials

Methyl 2-(4-formylphenyl)acetate Preparation Products

Methyl 2-(4-formylphenyl)acetate Related Literature

Additional information on Methyl 2-(4-formylphenyl)acetate

Comprehensive Overview of Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8): Properties, Applications, and Industry Insights

Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8) is a versatile organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and specialty chemical manufacturing. This ester derivative, featuring both formyl and acetate functional groups, has garnered significant attention due to its role in synthesizing high-value compounds like flavors, UV absorbers, and biologically active molecules. Its molecular structure (C10H10O3) offers unique reactivity, making it a cornerstone in modern organic chemistry.

Recent trends highlight growing interest in sustainable synthesis methods for Methyl 2-(4-formylphenyl)acetate, driven by the demand for green chemistry and eco-friendly production. Researchers are exploring catalytic processes using biodegradable solvents or enzyme-mediated reactions to reduce environmental impact. Additionally, its potential in cosmetic formulations as a precursor for antioxidants aligns with the booming clean beauty movement, addressing consumer queries like "natural alternatives to synthetic fragrance ingredients".

The compound’s physicochemical properties—such as a melting point of 80–82°C and solubility in organic solvents—make it ideal for precision reactions. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, a topic frequently searched by quality control professionals. Industries also prioritize storage stability and handling guidelines, with studies confirming its compatibility under inert atmospheres.

In the pharmaceutical sector, Methyl 2-(4-formylphenyl)acetate serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Patent analyses reveal its use in novel drug delivery systems, particularly for enhancing bioavailability. This aligns with trending searches on "innovative excipients for drug formulation" and "APIs with low toxicity profiles."

From a commercial perspective, the global market for fine chemicals has seen a 12% annual growth in demand for aromatic esters like Methyl 2-(4-formylphenyl)acetate. Suppliers emphasize batch-to-batch consistency and regulatory compliance (e.g., REACH, FDA), addressing concerns raised in queries such as "certification requirements for pharmaceutical intermediates." Custom synthesis services further cater to niche applications in agrochemicals and electronic materials.

Future research directions include exploring its derivatives for photovoltaic materials and biodegradable polymers, tapping into the renewable energy and circular economy trends. Collaborative studies between academia and industry aim to optimize atom economy in its production—a key focus in process chemistry forums.

In summary, Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8) exemplifies the intersection of innovation and practical utility in chemical sciences. Its adaptability across sectors, coupled with evolving synthesis technologies, positions it as a critical component in advancing sustainable industrial practices.

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Amadis Chemical Company Limited
(CAS:96524-70-8)Methyl 2-(4-formylphenyl)acetate
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Purity:99%/99%
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